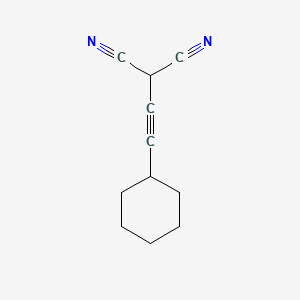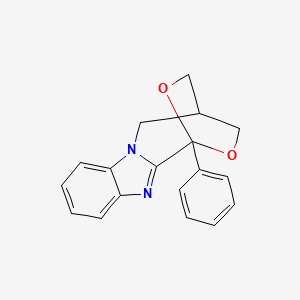
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- is a complex organic compound that belongs to the class of oxazepine derivatives. This compound is characterized by its unique structure, which includes an epoxymethanol group and a benzimidazole ring fused with an oxazepine ring. The presence of these functional groups and rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Formation of the Oxazepine Ring: The oxazepine ring can be formed by the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable electrophile.
Introduction of the Epoxymethanol Group: The epoxymethanol group can be introduced by the reaction of an epoxide with a suitable nucleophile, such as methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur at the epoxymethanol group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Addition: Common reagents include acids, bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-2-phenyl-
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-3-phenyl-
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-4-phenyl-
Uniqueness
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it of particular interest in various fields of research.
Properties
CAS No. |
76099-35-9 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.2.02,10.04,9]hexadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-14(7-3-1)18-17-19-15-8-4-5-9-16(15)20(17)10-13(11-21-18)12-22-18/h1-9,13H,10-12H2 |
InChI Key |
CZUFMVYHPVUOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(C3=NC4=CC=CC=C4N31)(OC2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


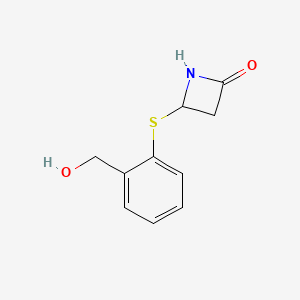

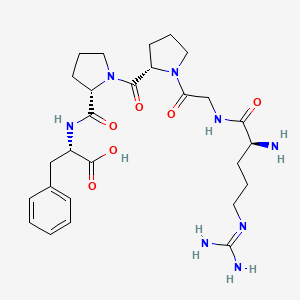
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
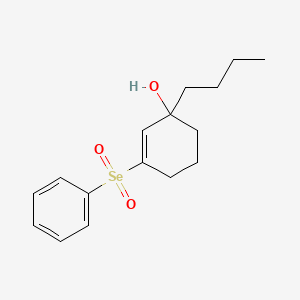
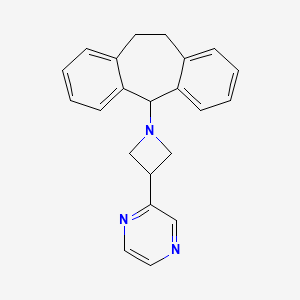
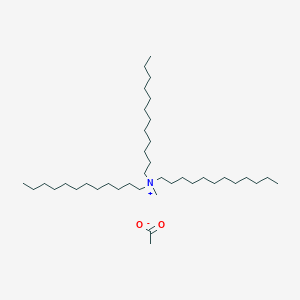
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)

